

# Biological Activity & Synthetic Utility of 2-Chloro-8-methoxy-7-methylquinazoline

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## Compound of Interest

Compound Name: *2-Chloro-8-methoxy-7-methylquinazoline*

CAS No.: 956100-68-8

Cat. No.: B3196159

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## Part 1: Executive Summary & Core Profile

**2-Chloro-8-methoxy-7-methylquinazoline** (CAS: 956100-68-8) is a specialized heterocyclic scaffold used primarily as a late-stage intermediate in the synthesis of kinase inhibitors. Unlike the more common 6,7-dimethoxyquinazoline pharmacophores (found in first-generation EGFR inhibitors like Gefitinib), this 7,8-disubstituted core offers distinct physicochemical properties, including altered metabolic stability and solubility profiles due to the 8-methoxy "solubilizing handle."

While the molecule itself acts as an electrophilic building block rather than a final drug candidate, its derivatives have been implicated in high-value therapeutic areas, most notably JNK (c-Jun N-terminal kinase) inhibition for metabolic and neurodegenerative disorders, and EGFR/PI3K modulation in oncology.

## Chemical Identity

| Property              | Specification  |
|-----------------------|--|
| CAS Number            | 956100-68-8  |
| Molecular Formula     | C <sub>10</sub> H <sub>9</sub> ClN <sub>2</sub> O  |
| Molecular Weight      | 208.64 Da  |
| Key Functional Groups | 2-Chloro (Electrophile), 8-Methoxy (H-bond acceptor/Solubility), 7-Methyl (Steric modulator) |
| Primary Reactivity    | Nucleophilic Aromatic Substitution ( ) at C2   |

## Part 2: Biological Mechanism & Therapeutic Applications[2][3][4]

The biological value of **2-Chloro-8-methoxy-7-methylquinazoline** lies in its transformation into bioactive ligands. The 2-chloro position serves as the "warhead" attachment point for amines that interact with the hinge region or solvent-exposed areas of kinase domains.

### JNK Inhibition (Metabolic & Neurodegenerative)

Research by Pfizer and others has utilized this specific scaffold to develop inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are stress-activated protein kinases that play a critical role in:

- Insulin Resistance: JNK phosphorylation of IRS-1 (Ser307) desensitizes insulin signaling.
- Neurodegeneration: JNK pathway activation is linked to neuronal apoptosis in Alzheimer's and Parkinson's disease.

Mechanism of Action (Derivative-Level): Derivatives synthesized from this core (e.g., via substitution with trans-4-aminocyclohexanol) bind to the ATP-binding pocket of JNK. The quinazoline nitrogen atoms (N1/N3) typically form hydrogen bonds with the kinase hinge region, while the 8-methoxy group can interact with specific residues (e.g., Lysine or Aspartate) or improve water solubility, enhancing oral bioavailability.

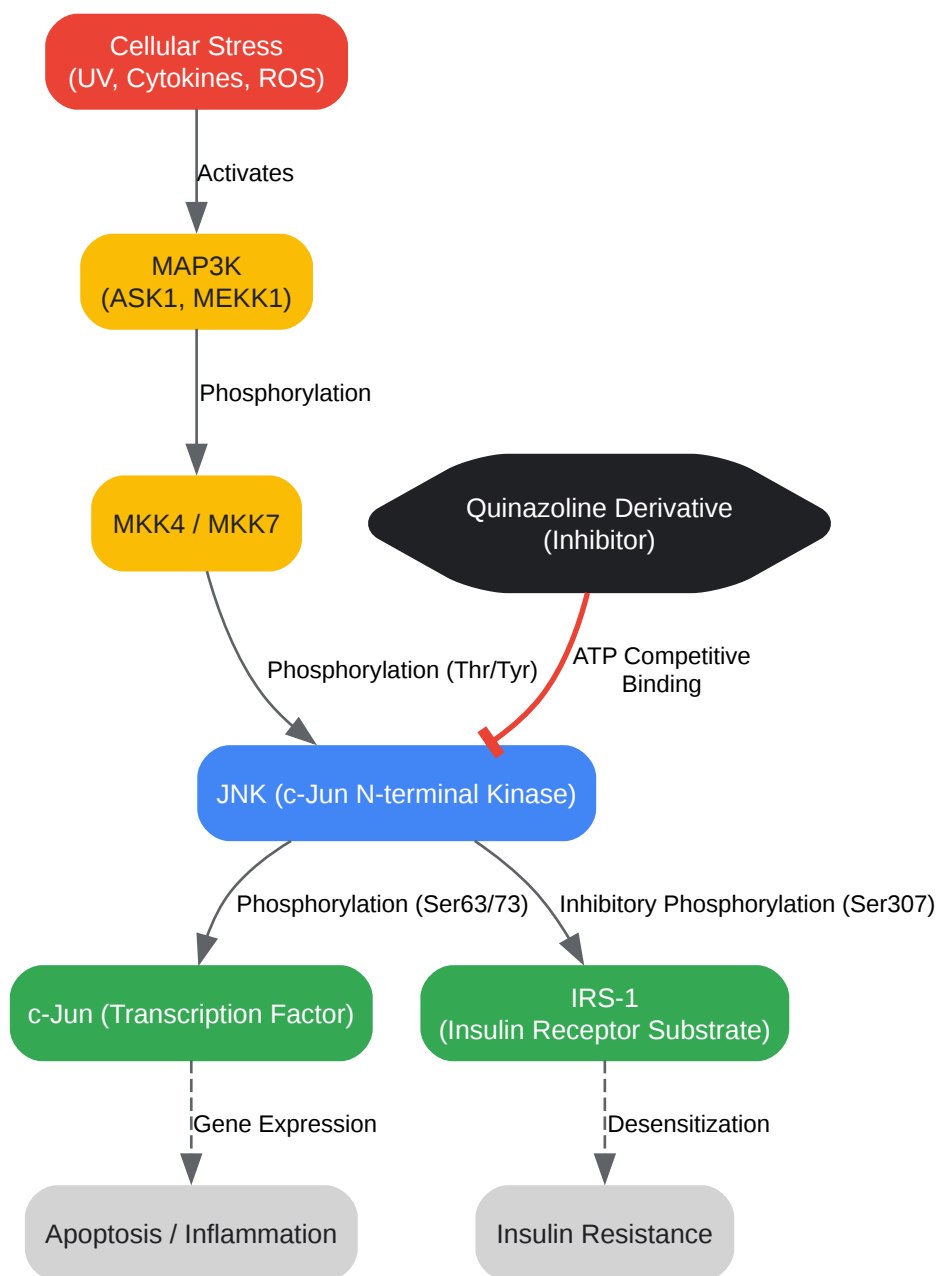
## Structural Advantages of the 8-OMe, 7-Me Pattern

Compared to the canonical 6,7-dimethoxy motif:

- 8-Methoxy: Reduces planarity slightly and changes the hydration shell, often improving solubility in aqueous media—a critical hurdle in quinazoline drug development.
- 7-Methyl: Provides a hydrophobic contact point that can improve selectivity by clashing with the "gatekeeper" residues of off-target kinases.

## Visualization: JNK Signaling & Inhibition Pathway

The following diagram illustrates the pathway targeted by derivatives of this scaffold.



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Caption: JNK signaling cascade showing the intervention point of quinazoline-based ATP-competitive inhibitors.

## Part 3: Synthetic Utility & Experimental Protocols

The primary utility of **2-Chloro-8-methoxy-7-methylquinazoline** is its reactivity in Nucleophilic Aromatic Substitution (

). The 2-chloro position is activated by the electron-deficient pyrimidine ring, allowing displacement by primary and secondary amines.

## Protocol 1: Synthesis of JNK Inhibitor Intermediate

Based on WO2007125405 (Pfizer)

Objective: Functionalization of the C2 position with an amine side chain.

Reagents:

- Substrate: **2-Chloro-8-methoxy-7-methylquinazoline** (1.0 eq)
- Nucleophile: trans-4-amino-cyclohexanol (2.0 eq)
- Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)
- Solvent: Acetonitrile ( )

Step-by-Step Methodology:

- Preparation: Dissolve 20.4 g (0.098 mol) of **2-Chloro-8-methoxy-7-methylquinazoline** in 800 mL of anhydrous acetonitrile.
- Addition: Add trans-4-amino-cyclohexanol (22.5 g, 0.195 mol) followed by DBU (29.7 g, 0.195 mol) in a single portion.
- Reaction: Heat the mixture to reflux ( ) with continuous magnetic stirring.
- Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Petroleum Ether 1:1). The starting material spot ( ) should disappear, replaced by a more polar product spot.
  - Typical Duration: 12–16 hours (Overnight).

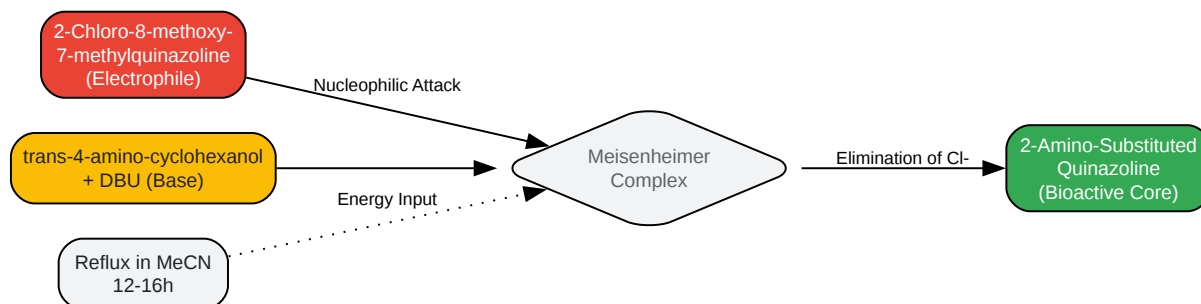
- Work-up:
  - Remove solvent in vacuo.[1]
  - Resuspend residue in water/DCM. Extract organic layer.
  - Wash with brine, dry over  
  
, and concentrate.
- Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the 2-amino substituted quinazoline.

## Protocol 2: In Vitro Kinase Assay (General)

To validate the biological activity of the synthesized derivative.

- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM  
  
, 1 mM EGTA, 0.01% Tween-20.
- Enzyme: Recombinant human JNK1 or EGFR kinase domain (5–10 nM).
- Substrate: Biotinylated peptide substrate (e.g., ATF2 for JNK).
- Reaction:
  - Incubate enzyme + Inhibitor (variable concentration) for 15 mins.
  - Add ATP (  
  
concentration) + Substrate to initiate.
  - Incubate for 60 mins at Room Temp.
- Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo to quantify phosphorylation inhibition. Calculate  
  
using non-linear regression.

## Visualization: Synthetic Workflow



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Caption: SNAr reaction pathway for functionalizing the 2-chloroquinazoline scaffold.

## References

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## Sources

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- [2. baike.molbase.cn \[baike.molbase.cn\]](#)
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